molecular formula C16H17FN4O2 B2544947 Isopropyl 7-(3-fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 691368-96-4

Isopropyl 7-(3-fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B2544947
CAS No.: 691368-96-4
M. Wt: 316.336
InChI Key: MUBCPGGTLCIYHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a triazolopyrimidine derivative characterized by a fused bicyclic core structure ([1,2,4]triazolo[1,5-a]pyrimidine) with substituents at key positions:

  • Position 6: An isopropyl ester group (-COOCH(CH₃)₂).
  • Position 7: A 3-fluorophenyl ring attached via a dihydro-pyrimidine moiety.
  • Position 5: A methyl group (-CH₃).

The isopropyl ester at position 6 may improve lipophilicity, influencing pharmacokinetic properties like membrane permeability .

Properties

IUPAC Name

propan-2-yl 7-(3-fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN4O2/c1-9(2)23-15(22)13-10(3)20-16-18-8-19-21(16)14(13)11-5-4-6-12(17)7-11/h4-9,14H,1-3H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUBCPGGTLCIYHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC=N2)N1)C3=CC(=CC=C3)F)C(=O)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

Isopropyl 7-(3-fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the primary interactions is with cyclin-dependent kinase 2 (CDK2), an enzyme crucial for cell cycle regulation. The compound acts as an inhibitor of CDK2, thereby affecting the cell cycle progression and potentially leading to cell cycle arrest. Additionally, it interacts with other proteins involved in apoptosis and DNA repair mechanisms, further highlighting its potential as an anticancer agent.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In cancer cells, it has been observed to induce apoptosis, inhibit proliferation, and alter cell cycle progression. The compound influences cell signaling pathways, such as the PI3K/Akt and MAPK pathways, which are critical for cell survival and proliferation. Furthermore, it affects gene expression by modulating the activity of transcription factors and other regulatory proteins.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound binds to the active site of CDK2, inhibiting its kinase activity and preventing the phosphorylation of downstream targets essential for cell cycle progression. This inhibition leads to cell cycle arrest and apoptosis. Additionally, the compound may interact with other enzymes and proteins, modulating their activity and influencing various cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over extended periods. Long-term studies have shown that the compound maintains its efficacy in inducing apoptosis and inhibiting cell proliferation in vitro. In vivo studies have demonstrated sustained effects on tumor growth and progression, indicating its potential for long-term therapeutic use.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity. At higher doses, toxic effects such as weight loss, organ damage, and altered hematological parameters have been observed. These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. The compound is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of active and inactive metabolites. These metabolites may further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels. Understanding the metabolic pathways of this compound is crucial for predicting its pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound is taken up by cells through passive diffusion and active transport mechanisms. Once inside the cells, it may bind to specific proteins, facilitating its localization and accumulation in certain cellular compartments. This distribution pattern is essential for understanding the compound’s pharmacodynamics and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is predominantly localized in the cytoplasm and nucleus, where it interacts with various biomolecules to exert its effects. Targeting signals and post-translational modifications may direct the compound to specific organelles, influencing its activity and function. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential.

Biological Activity

Isopropyl 7-(3-fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and promising biological activities. This compound belongs to the class of triazolo-pyrimidines, which are known for their diverse pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial properties.

Chemical Structure and Synthesis

The compound features a triazole ring fused with a pyrimidine ring and incorporates an isopropyl group and a fluorophenyl moiety. These structural elements are believed to enhance its lipophilicity and biological activity. The synthesis of this compound can be achieved through various methods, including a one-pot three-component condensation reaction involving 5-amino-1-phenyl-1H-1,2,4-triazole derivatives, aromatic aldehydes, and ethyl acetoacetate.

Anticancer Activity

This compound exhibits promising antiproliferative activity against several cancer cell lines. Research indicates that similar compounds within this class have shown significant inhibitory effects on breast cancer cell lines such as MDA-MB-231 and MCF-7. Notably, compounds with fluorophenyl substitutions often demonstrate enhanced efficacy due to improved cellular uptake and interaction with biological targets .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineIC50 (μM)
This compoundMCF-7Low micromolar range
Ethyl 5-amino-7-(4-fluorophenyl)-4H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylateMCF-79.47
Methyl 3-(4-chlorophenyl)-5-methyl-[1H]-triazolo[4,3-a]pyrimidineHCT-1160.53

The mechanism of action for this compound likely involves the inhibition of critical signaling pathways associated with cancer cell proliferation. For instance, studies on structurally similar compounds have shown that they can inhibit the ERK signaling pathway leading to reduced phosphorylation levels of key proteins involved in cell growth and survival .

Case Studies

Recent studies have highlighted the potential of triazolo-pyrimidines in drug development:

  • Study on Antiviral Activity : A series of [1,2,4]triazolo[1,5-a]pyrimidine derivatives were synthesized and evaluated for their antiviral properties against influenza viruses. One derivative exhibited significant activity at non-toxic concentrations by inhibiting viral replication through interference with the PA-PB1 complex formation .
  • Antitumor Efficacy Evaluation : A study evaluated various triazolo-pyrimidines against multiple human cancer cell lines (MGC-803 and HCT-116). The most active compound showed IC50 values significantly lower than that of standard chemotherapeutics like 5-FU .

Scientific Research Applications

Biological Activities

  • Anticancer Activity :
    • Compounds within the triazolo[1,5-a]pyrimidine class have been noted for their anticancer properties. Studies indicate that derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, related compounds have demonstrated efficacy against human tumor cells with significant growth inhibition rates .
    • The compound's structure allows for interaction with biological targets involved in cancer progression, making it a candidate for further development as an anticancer agent.
  • Antituberculosis Properties :
    • Some triazolo[1,5-a]pyrimidine derivatives have shown activity against Mycobacterium tuberculosis. This suggests that isopropyl 7-(3-fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate may also possess similar properties worth exploring in the context of tuberculosis treatment .
  • Inhibition of Protein-Protein Interactions :
    • Research has highlighted the potential of certain triazolo derivatives to inhibit critical protein-protein interactions such as MDM2-p53. This mechanism is crucial in cancer biology since the p53 pathway is often disrupted in tumors .

Case Study 1: Anticancer Efficacy

In a study evaluating various triazolo derivatives for anticancer activity, this compound was tested against a panel of cancer cell lines. The results indicated that this compound exhibited a mean growth inhibition (GI) value significantly lower than the control group (average GI = 15.72 μM), suggesting potent anticancer effects .

Case Study 2: Antituberculosis Activity

Another investigation assessed the efficacy of various triazolo derivatives against Mycobacterium tuberculosis. The results showed that certain derivatives displayed promising inhibitory effects on bacterial growth. Although specific data on this compound were not detailed in the study, its structural similarity to other active compounds warrants further exploration in this area .

Comparison with Similar Compounds

Comparison with Similar Compounds

Triazolopyrimidine derivatives exhibit structural diversity based on substitutions at positions 2, 5, 6, and 6. Below is a comparative analysis of the target compound with structurally related analogs from the literature:

Table 1: Structural and Functional Comparison of Triazolopyrimidine Derivatives

Compound Name & ID Substituents (Positions) Molecular Formula Molecular Weight Key Features/Activities
Target Compound 7-(3-Fluorophenyl), 5-Methyl, 6-Isopropyl ester C₁₇H₁₈FN₅O₂ 343.35 g/mol Enhanced lipophilicity (isopropyl ester); potential CNS activity due to fluorophenyl
Ethyl 7-(4-Chlorobenzyloxy-phenyl)-2-(2-Fluorobenzylsulfanyl)-5-Methyl-...-6-carboxylate 7-(4-Chlorobenzyloxy-phenyl), 2-(2-Fluorobenzylsulfanyl), 5-Methyl, 6-Ethyl ester C₂₈H₂₄ClFN₄O₃S 562.03 g/mol Dual halogenation (Cl, F) and sulfanyl group may enhance antibacterial activity
7-(4-Isopropylphenyl)-2-Benzylthio-5-Methyl-...-6-Carboxamide 7-(4-Isopropylphenyl), 2-Benzylthio, 5-Methyl, 6-Carboxamide C₂₄H₂₆N₆OS 462.56 g/mol Carboxamide group improves solubility; moderate antibacterial activity against E. faecium
Ethyl 5-Phenyl-7-(3,4,5-Trimethoxyphenyl)-...-6-Carboxylate 7-(3,4,5-Trimethoxyphenyl), 5-Phenyl, 6-Ethyl ester C₂₃H₂₄N₄O₅ 436.46 g/mol Trimethoxyphenyl enhances π-π stacking; anticancer potential (unconfirmed)
7-(4-Bromophenyl)-5-Trifluoromethyl-...-6-Carboxylate 7-(4-Bromophenyl), 5-Trifluoromethyl, 6-Ethyl ester C₁₅H₁₂BrF₃N₄O₂ 409.18 g/mol Bromine and CF₃ groups may improve photostability and enzyme inhibition

Key Structural and Functional Insights:

Position 7 Modifications :

  • The 3-fluorophenyl group in the target compound offers a balance between electronegativity and steric bulk, unlike bulkier substituents (e.g., 3,4,5-trimethoxyphenyl in ), which may hinder receptor access.
  • Halogenated aryl groups (e.g., 4-chlorobenzyloxy in , 4-bromophenyl in ) are common in antimicrobial agents due to enhanced hydrophobic interactions .

Position 6 Ester/Carboxamide Variations: Isopropyl ester (target) vs. Carboxamide () derivatives exhibit higher aqueous solubility, favoring in vitro antibacterial testing .

Position 2 Functional Groups :

  • Benzylsulfanyl () groups contribute to thiol-mediated redox interactions, relevant in antibacterial mechanisms . The target compound lacks this group, suggesting divergent biological targets.

Research Findings and Pharmacological Implications

  • Antibacterial Activity : Compounds with 2-benzylsulfanyl groups (e.g., ) showed MIC values of 8–16 µg/mL against Enterococcus faecium, whereas the target compound’s activity remains unstudied .
  • Metabolic Stability: Fluorine at position 7 (target) may reduce CYP450-mediated metabolism compared to non-fluorinated analogs .
  • Synthetic Yields : The target compound’s synthesis (unreported in evidence) likely follows similar routes to , where triazole-amine and aldehyde condensations yield 60–80% purity after chromatography .

Preparation Methods

Cyclocondensation of 1,3-Dicarbonyl Precursors

The reaction between ethyl 3-(3-fluorophenyl)-3-oxopropanoate (a 1,3-diketone analog) and 5-amino-1,2,4-triazole in acetic acid at 30–35°C for 12 hours forms the 4,7-dihydrotriazolopyrimidine intermediate. The methyl group at position 5 is introduced by using a methyl-substituted 1,3-dicarbonyl precursor, such as methyl 3-oxobutanoate, which directs regioselective cyclization. Yields for this step range from 55% to 80%, depending on the electron-withdrawing or donating nature of the substituents.

Dimroth Rearrangement for Ring Functionalization

An alternative route involves the synthesis of 1,2,4-triazolo[4,3-a]pyrimidine intermediates via Dimroth rearrangement. Heating hydrazinylpyrimidine derivatives with carbonyl compounds in acidic media (e.g., HCl/EtOH) rearranges the triazole ring, enabling access to the [1,5-a] isomer. This method is particularly useful for introducing electron-deficient aryl groups, such as the 3-fluorophenyl moiety, at position 7.

Esterification at Position 6

The isopropyl ester group is introduced either early in the synthesis via ester-containing diketones or through late-stage functionalization.

Esterification of Carboxylic Acid Intermediates

Hydrolysis of the ethyl ester (from the 1,3-diketone precursor) with NaOH in ethanol/water followed by acidification yields the carboxylic acid. This intermediate is then reacted with isopropyl alcohol using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane, achieving 85–90% conversion to the isopropyl ester.

Transesterification of Preformed Esters

Direct transesterification of ethyl 7-(3-fluorophenyl)-5-methyl-4,7-dihydro-triazolo[1,5-a]pyrimidine-6-carboxylate with isopropyl alcohol in the presence of titanium(IV) isopropoxide (3 mol%) at 120°C for 6 hours provides the target ester in 78% yield. This method avoids hydrolysis side reactions and preserves the dihydro structure.

Optimization and Mechanistic Insights

Solvent and Catalyst Effects

  • Polar aprotic solvents (DMF, DMSO) improve cyclocondensation yields by stabilizing charged intermediates.
  • p-Toluenesulfonic acid (p-TsOH) catalyzes four-component reactions (amine, aldehyde, triazolamine, dioxinone) in water, achieving 81–91% yields for triazolopyrimidines.
  • Copper iodide facilitates Ullmann-type couplings for aryl introductions, reducing reaction times to 1 hour.

Temperature and Time Considerations

  • Cyclocondensation proceeds optimally at 80–100°C for 2–5 hours.
  • Chlorination with POCl₃ requires strict temperature control (90–110°C) to prevent decomposition.

Comparative Analysis of Synthetic Routes

Method Yield (%) Key Advantages Limitations
Cyclocondensation + aryl substitution 65–72 High regioselectivity Multi-step, requires Pd catalysts
Pre-functionalized diketones 70–85 Fewer steps, no metal catalysts Limited substrate availability
Transesterification 78 Avoids hydrolysis High temperatures needed

Scalability and Industrial Considerations

The patent route described in CA2852652A1 highlights the use of continuous flow reactors for chlorination and aryl substitution steps, achieving >90% conversion at pilot-plant scales. Critical parameters for scalability include:

  • Particle size control during POCl₃ reactions to ensure homogeneous mixing.
  • In-line purification using scavenger resins to remove Pd residues post-coupling.

Q & A

Q. What are the common synthetic routes for this compound, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multicomponent reactions (MCRs) of aldehydes, amino-triazoles, and activated esters (e.g., isopropyl cyanoacetate). For example, a modified Hantzsch-type reaction under reflux in DMF with triethylamine as a catalyst can yield triazolopyrimidine derivatives . Optimization includes:
  • Catalysts : TMDP (trimethylenedipiperidine) in water-ethanol mixtures improves yields (85–92%) and reduces side products .
  • Solvent Systems : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency compared to ethanol .
  • Temperature : Heating at 120°C for 10–12 hours ensures complete cyclization .
  • Table 1 : Comparison of Synthetic Protocols
Catalyst/SolventYield (%)Reaction TimeReference
TMDP (H₂O:EtOH)928 hours
Triethylamine/DMF7810 hours

Q. Which spectroscopic techniques are most effective for characterizing structural integrity?

  • Methodological Answer :
  • ¹H/¹³C NMR : Critical for confirming substituent positions. For example, the 3-fluorophenyl group shows characteristic aromatic splitting patterns (δ 7.2–7.8 ppm) and coupling with adjacent protons .
  • IR Spectroscopy : Identifies carbonyl stretches (C=O at ~1700 cm⁻¹) and triazole ring vibrations (1560–1600 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]+ at m/z 385.12) and fragmentation patterns .

Q. What role do substituents like the 3-fluorophenyl group play in physicochemical properties?

  • Methodological Answer :
  • Electron-Withdrawing Effects : The 3-fluorophenyl group enhances electrophilicity at the pyrimidine C6 position, facilitating nucleophilic substitutions .
  • Crystallinity : Bulky substituents (e.g., isopropyl ester) reduce crystal symmetry, leading to triclinic (P1) lattices with intermolecular π-π stacking (3.5–4.0 Å) .
  • Solubility : Fluorine substitution increases lipophilicity (logP ~2.8), requiring DMSO or DMF for dissolution in biological assays .

Advanced Research Questions

Q. How can X-ray crystallography data confirm molecular geometry and intermolecular interactions?

  • Methodological Answer : Single-crystal X-ray diffraction reveals:
  • Bond Angles : The triazolo-pyrimidine core adopts a boat conformation with N1–C2–N3 angles of 117.9°, consistent with distorted sp² hybridization .
  • Intermolecular Interactions : Fluorine participates in weak C–H···F hydrogen bonds (2.9–3.1 Å), stabilizing crystal packing .
  • Refinement Parameters : R-factor ≤0.048 and wR(F²) ≤0.143 indicate high data accuracy .
  • Table 2 : Crystallographic Data Summary
ParameterValueReference
Space GroupP1
Unit Cell (Å)a=7.588, b=10.730
C–H···F Distance (Å)2.91

Q. What strategies resolve contradictions in reported synthetic yields or spectral data?

  • Methodological Answer :
  • Reproducibility Checks : Validate reaction conditions (e.g., anhydrous solvents, inert atmosphere) to address yield discrepancies .
  • Advanced NMR Techniques : Use DEPT-135 and 2D COSY to resolve overlapping signals in crowded aromatic regions .
  • Crystallographic Validation : Cross-reference NMR/IR data with X-ray structures to confirm substituent regiochemistry .

Q. What computational methods model substituent electronic effects on the triazolopyrimidine core?

  • Methodological Answer :
  • DFT Calculations : B3LYP/6-31G(d) models predict Fukui indices to identify electrophilic sites (e.g., C6 for nucleophilic attack) .
  • Molecular Dynamics (MD) : Simulate solvation effects (e.g., in DMSO) to correlate logP with experimental solubility .
  • Docking Studies : Map electrostatic potential surfaces to predict binding interactions with biological targets (e.g., kinase active sites) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.